(3R,4S,5R,6R)-6-(acetoxyMethyl)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate
Description
The compound (3R,4S,5R,6R)-6-(acetoxymethyl)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate is a structurally complex tetraacetylated pyran derivative with a molecular formula of C30H35ClO11 and a molecular weight of 607.05 g/mol . Its stereochemistry is defined by the (3R,4S,5R,6R) configuration, which influences its physicochemical and biological properties. The compound features a 4-chloro-3-(4-ethoxybenzyl)phenyl substituent at position 2 of the pyran ring, a hydroxyl group at position 2, and four acetylated hydroxyl groups on the pyran backbone.
Key properties include:
- Storage conditions: Inert atmosphere at 2–8°C .
- Hazard profile: Classified under GHS warnings for acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory tract irritation (H335) .
- Synthetic relevance: Serves as an intermediate in pharmaceutical synthesis, particularly for analogs targeting metabolic or inflammatory pathways .
Properties
Molecular Formula |
C29H33ClO11 |
|---|---|
Molecular Weight |
593.0 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-hydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H33ClO11/c1-6-36-23-10-7-20(8-11-23)13-21-14-22(9-12-24(21)30)29(35)28(40-19(5)34)27(39-18(4)33)26(38-17(3)32)25(41-29)15-37-16(2)31/h7-12,14,25-28,35H,6,13,15H2,1-5H3/t25-,26-,27+,28-,29?/m1/s1 |
InChI Key |
OMBLJJPPUPOGKG-XSXASNHFSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3([C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R,6R)-6-(acetoxyMethyl)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate involves several steps. The starting materials typically include 4-chloro-3-(4-ethoxybenzyl)phenol and a suitable pyran derivative. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. The process may involve protection and deprotection steps to ensure the correct functional groups are present in the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process might involve techniques such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5R,6R)-6-(acetoxyMethyl)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated compound.
Scientific Research Applications
(3R,4S,5R,6R)-6-(acetoxyMethyl)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe to study cellular processes.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3R,4S,5R,6R)-6-(acetoxyMethyl)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s effects are likely mediated through binding to these targets, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Substituent Modifications on the Aromatic Ring
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-Chloro-3-(4-Methoxybenzyl)phenyl)tetrahydro-2H-Pyran-3,4,5-Triyl Triacetate Difference: Replaces the 4-ethoxybenzyl group with a 4-methoxybenzyl moiety. This analog shares a similar CAS registry framework (e.g., CAS 461432-25-7) and is marketed as a pharmaceutical intermediate .
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-Chloro-3-(4-(((S)-Tetrahydrofuran-3-yl)Oxy)Benzyl)Phenyl)Tetrahydro-2H-Pyran-3,4,5-Triyl Triacetate
Modifications to the Pyran Core
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(Pyridin-4-yloxy)Tetrahydro-2H-Pyran-3,4,5-Triyl Triacetate (11a)
- Difference : Replaces the chloro-ethoxybenzylphenyl group with a pyridin-4-yloxy substituent.
- Impact : The nitrogen-containing aromatic ring enhances polarity and may improve bioavailability. Reported yield: 27% , melting point: 132–134°C .
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(3-Fluoro-2-Methylphenoxy)Tetrahydro-2H-Pyran-3,4,5-Triyl Triacetate (10a) Difference: Features a 3-fluoro-2-methylphenoxy group. Yield: 33%, melting point: 127–129°C .
Stereochemical and Configurational Influences
- The 3′R-configuration in scalarane sesterterpenoids (e.g., ) highlights the importance of stereochemistry in bioactivity. For the target compound, the (3R,4S,5R,6R) configuration likely dictates its metabolic stability and target selectivity .
Biological Activity
The compound (3R,4S,5R,6R)-6-(acetoxymethyl)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate , with CAS No. 461432-28-0 , is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₃₀H₃₅ClO₁₁
- Molecular Weight : 607.05 g/mol
- Purity : Typically exceeds 95% in research applications.
The compound exhibits multiple biological activities primarily through its interaction with specific biological targets:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. It appears to induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
- Antioxidant Properties : The presence of hydroxyl groups in the structure allows the compound to scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways related to cancer and inflammation.
Biological Activity Data
The following table summarizes key biological activities and findings associated with the compound:
| Activity | Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antioxidant | Scavenges free radicals | |
| Enzyme Inhibition | Inhibits metabolic enzymes |
Case Studies
-
Case Study 1: Antitumor Efficacy
- A study conducted on human cancer cell lines demonstrated that treatment with the compound at varying concentrations resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent antitumor activity.
-
Case Study 2: Antioxidant Mechanism
- In vitro assays revealed that the compound could reduce reactive oxygen species (ROS) levels by up to 70% in treated cells compared to controls. This suggests a strong potential for use in oxidative stress-related diseases.
-
Case Study 3: Enzyme Interaction
- Kinetic studies showed that the compound acts as a competitive inhibitor of specific enzymes involved in the glycolytic pathway, which may contribute to its antitumor effects by altering energy metabolism in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
